

The Discovery and Isolation of Cannabidivarin (CBDV) from Cannabis sativa: A Technical Guide

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Compound of Interest

Compound Name: *Cannabidivarin*

Cat. No.: *B1668262*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarin (CBDV), a non-intoxicating phytocannabinoid found in *Cannabis sativa*, has garnered significant scientific interest for its therapeutic potential, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of CBDV. It details established experimental protocols for extraction and chromatographic separation, presents quantitative data on CBDV content and process yields, and illustrates the key signaling pathways associated with its pharmacological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cannabinoid research and drug development.

Discovery and Historical Context

Cannabidivarin was first identified in 1969 by Vollner and his colleagues. It is a propyl homolog of cannabidiol (CBD), meaning it has a three-carbon side chain instead of the five-carbon side chain found in CBD. This structural difference influences its pharmacological properties. While typically a minor constituent in most *Cannabis sativa* varieties, certain landrace indica strains from northwest India and hashish from Nepal have been reported to contain higher concentrations of CBDV. The renewed interest in CBDV is largely driven by its potential anticonvulsant properties, which are being actively investigated for conditions such as epilepsy.

Experimental Protocols for Isolation and Purification

The isolation of CBDV from Cannabis sativa involves a multi-step process encompassing extraction from the plant matrix followed by purification to isolate the target compound from other co-extracted cannabinoids and plant constituents.

Extraction Methodologies

The initial step in obtaining CBDV is the extraction of cannabinoids from the dried and homogenized plant material. The two most common and effective methods are Supercritical CO₂ Extraction and Ethanol Extraction.

This method utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas, to efficiently extract cannabinoids and terpenes.

Protocol:

- **Preparation:** The dried Cannabis sativa plant material (biomass) is finely ground to increase the surface area for extraction.
- **Loading:** The ground biomass is loaded into an extraction vessel.
- **Supercritical CO₂ Introduction:** Carbon dioxide is heated above its critical temperature (31.1°C) and pressurized above its critical pressure (1,071 psi), bringing it to a supercritical state. This supercritical CO₂ is then pumped into the extraction vessel.
- **Extraction:** The supercritical CO₂ acts as a solvent, dissolving cannabinoids, including CBDV, and terpenes from the plant material.
- **Separation:** The resulting mixture of CO₂ and extract is transferred to a separator vessel where the pressure is lowered. This causes the CO₂ to return to its gaseous state, leaving behind the crude cannabinoid extract.
- **Collection:** The crude extract, rich in cannabinoids, is collected from the separator. The gaseous CO₂ is often recycled for subsequent extractions.

Ethanol is a highly effective solvent for extracting a broad spectrum of cannabinoids and terpenes. Cold ethanol extraction is often preferred to minimize the co-extraction of undesirable compounds like chlorophyll and waxes.

Protocol:

- **Preparation:** The dried Cannabis sativa biomass is ground to a fine powder.
- **Chilling:** Food-grade ethanol is chilled to a low temperature, typically between -40°C and -50°C.
- **Soaking:** The ground biomass is soaked in the chilled ethanol for a specified duration to allow for the dissolution of cannabinoids.
- **Filtration:** The mixture is filtered to separate the solid plant material from the ethanol solution containing the dissolved cannabinoids.
- **Solvent Evaporation:** The ethanol is removed from the extract, usually through a process of evaporation under reduced pressure (e.g., using a rotary evaporator). This step also allows for the recovery and reuse of the ethanol.
- **Winterization (Optional but Recommended):** The crude extract is dissolved in ethanol and chilled to sub-zero temperatures (e.g., -20°C to -40°C) to precipitate waxes and lipids, which are then removed by filtration.

Purification Techniques

Following extraction, the crude extract undergoes purification to isolate CBDV from other cannabinoids (e.g., THC, CBD, CBG) and impurities. Chromatographic techniques are the most effective methods for achieving high purity.

Flash chromatography is a rapid purification technique that utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity. It is often used as an initial clean-up step.

Protocol:

- **Column Packing:** A glass column is packed with a solid adsorbent, typically silica gel.

- **Sample Loading:** The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.
- **Elution:** A solvent or a gradient of solvents (mobile phase) is passed through the column under pressure (using an inert gas like nitrogen or compressed air).
- **Fraction Collection:** As the solvent moves through the column, the different cannabinoids separate based on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially as they elute from the column.
- **Analysis:** The collected fractions are analyzed (e.g., by HPLC) to identify those containing the highest concentration of CBDV.

Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a mixture on a larger scale than analytical HPLC.

Protocol:

- **System Preparation:** A preparative HPLC system equipped with a suitable column (e.g., C18) is equilibrated with the mobile phase (typically a mixture of solvents like ethanol and water).
- **Sample Injection:** The partially purified extract is dissolved in the mobile phase and injected into the system.
- **Chromatographic Separation:** The cannabinoids are separated based on their differential interactions with the stationary phase of the column as the mobile phase is pumped through.
- **Fraction Collection:** A detector (e.g., UV-Vis) monitors the column effluent, and fractions corresponding to the CBDV peak are automatically collected.
- **Solvent Removal:** The solvent is evaporated from the collected fractions to yield purified CBDV.

CPC is a liquid-liquid chromatography technique that uses a liquid stationary phase held in place by a centrifugal field, eliminating the need for a solid support.

Protocol:

- **Solvent System Selection:** A biphasic solvent system is chosen in which the cannabinoids have different partition coefficients. A common system for cannabinoid separation is a mixture of heptane, ethyl acetate, methanol, and water.
- **Column Equilibration:** The CPC rotor is filled with the liquid stationary phase.
- **Sample Injection:** The crude extract is dissolved in a portion of the mobile or stationary phase and injected into the system.
- **Elution:** The mobile phase is pumped through the rotor, and the compounds are separated based on their partitioning between the two liquid phases.
- **Fraction Collection:** Fractions are collected as they elute from the column and are monitored by a detector.
- **Solvent Removal:** The solvents are removed from the fractions containing the purified CBDV.

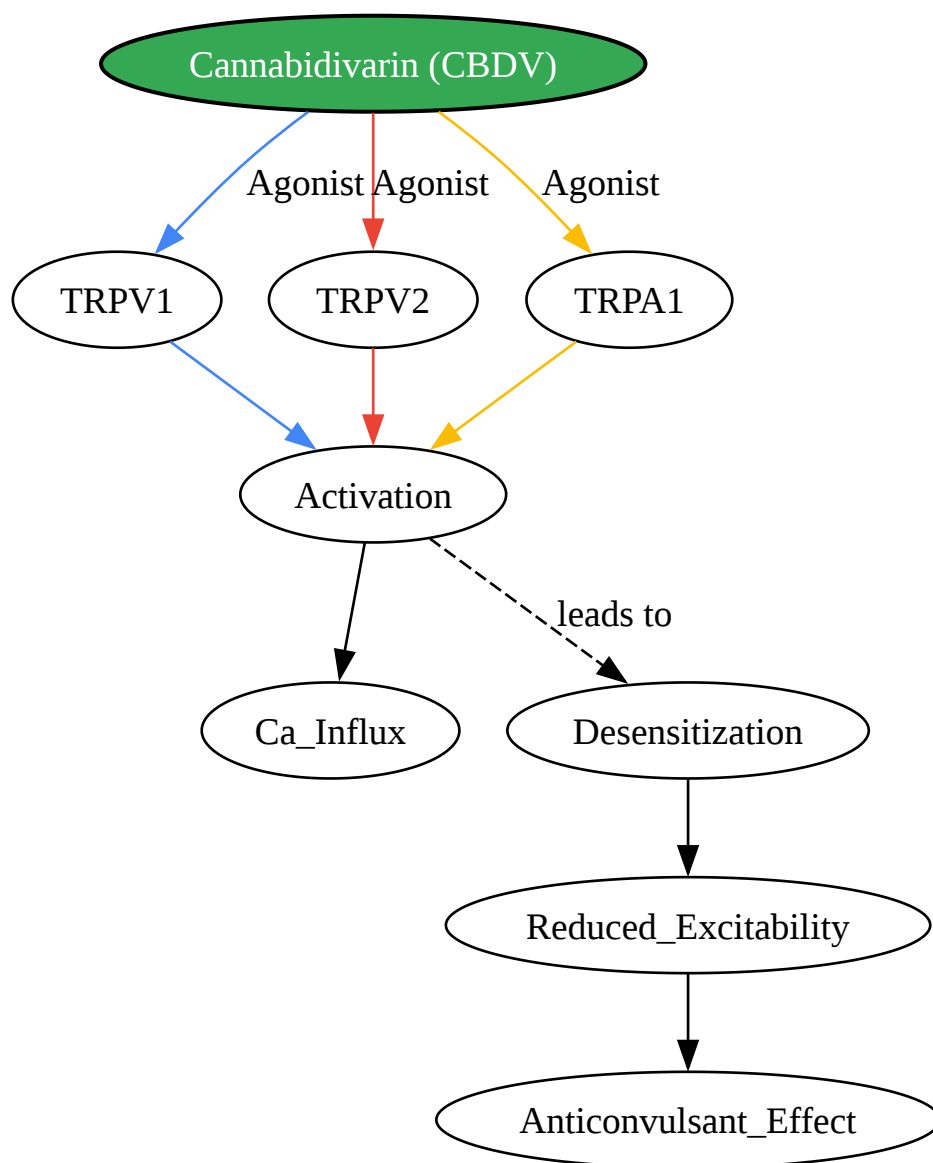
Quantitative Data

The concentration of CBDV in *Cannabis sativa* varies significantly depending on the cultivar, growing conditions, and the part of the plant being analyzed. The efficiency of extraction and purification methods also impacts the final yield and purity of the isolated CBDV.

Parameter	Value	Cannabis Strain/Extract Type	Method	Reference
CBDV Concentration	6.3–114.9 µg/g	Abacus 2.0 (Indica Dominant)	HPLC-UV	
CBDV Concentration	0.006–0.12 µg/g	Various Commercial Cultivars (leaves and vegetative shoots)	HPLC	
CBDV Purity	>98%	Industrial Hemp Full-Spectrum Refined Oil	High-Speed Countercurrent Chromatography	
CBD Extraction Yield	80.10%	Hemp Biomass	Percolation with 95% Ethanol	
CBD Extraction Yield	63.52%	Hemp Biomass	Maceration (2 weeks) with 95% Ethanol	
CBD Purity after Prep HPLC	>99%	CBD-rich extract	Preparative HPLC	

Signaling Pathways and Mechanism of Action

The anticonvulsant effects of CBDV are believed to be mediated through its interaction with transient receptor potential (TRP) channels, rather than the classical cannabinoid receptors (CB1 and CB2).

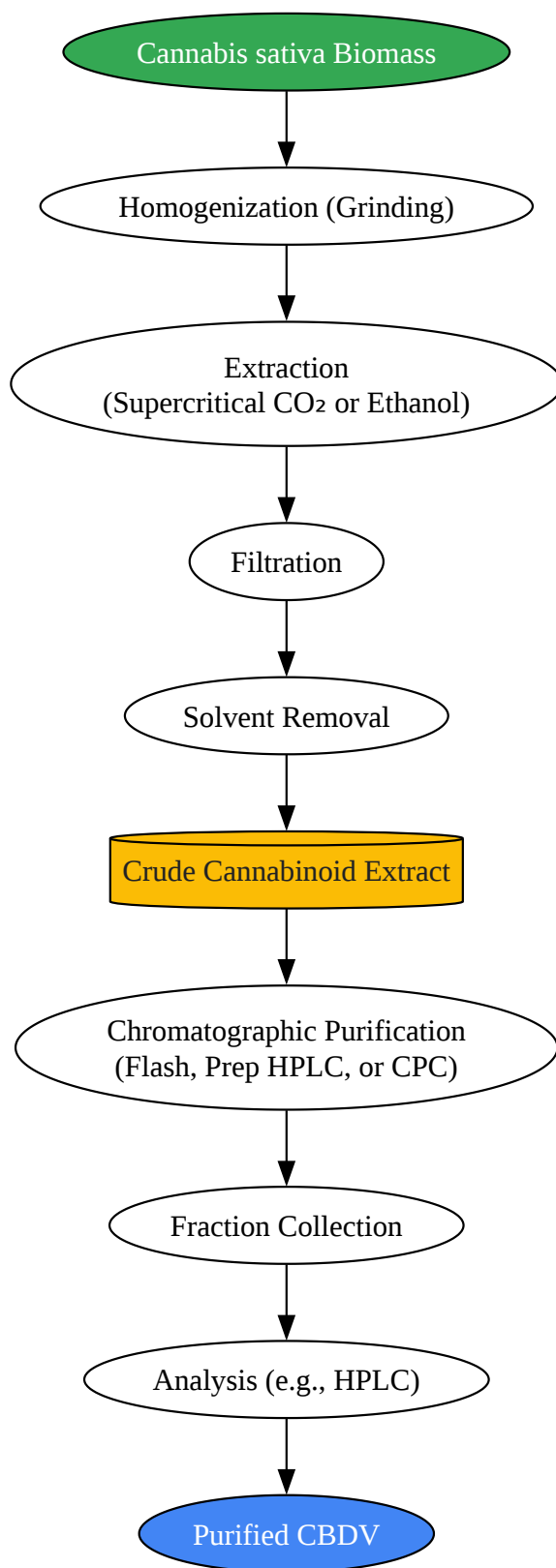


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CBDV acts as an agonist at TRPV1, TRPV2, and TRPA1 channels. This activation leads to an initial influx of calcium ions, which is followed by a rapid desensitization of the channels. This desensitization is thought to be a key mechanism underlying the anticonvulsant effects of CBDV, as it reduces neuronal hyperexcitability. Studies have shown that the anticonvulsant effects of CBDV are independent of the CB1 receptor.

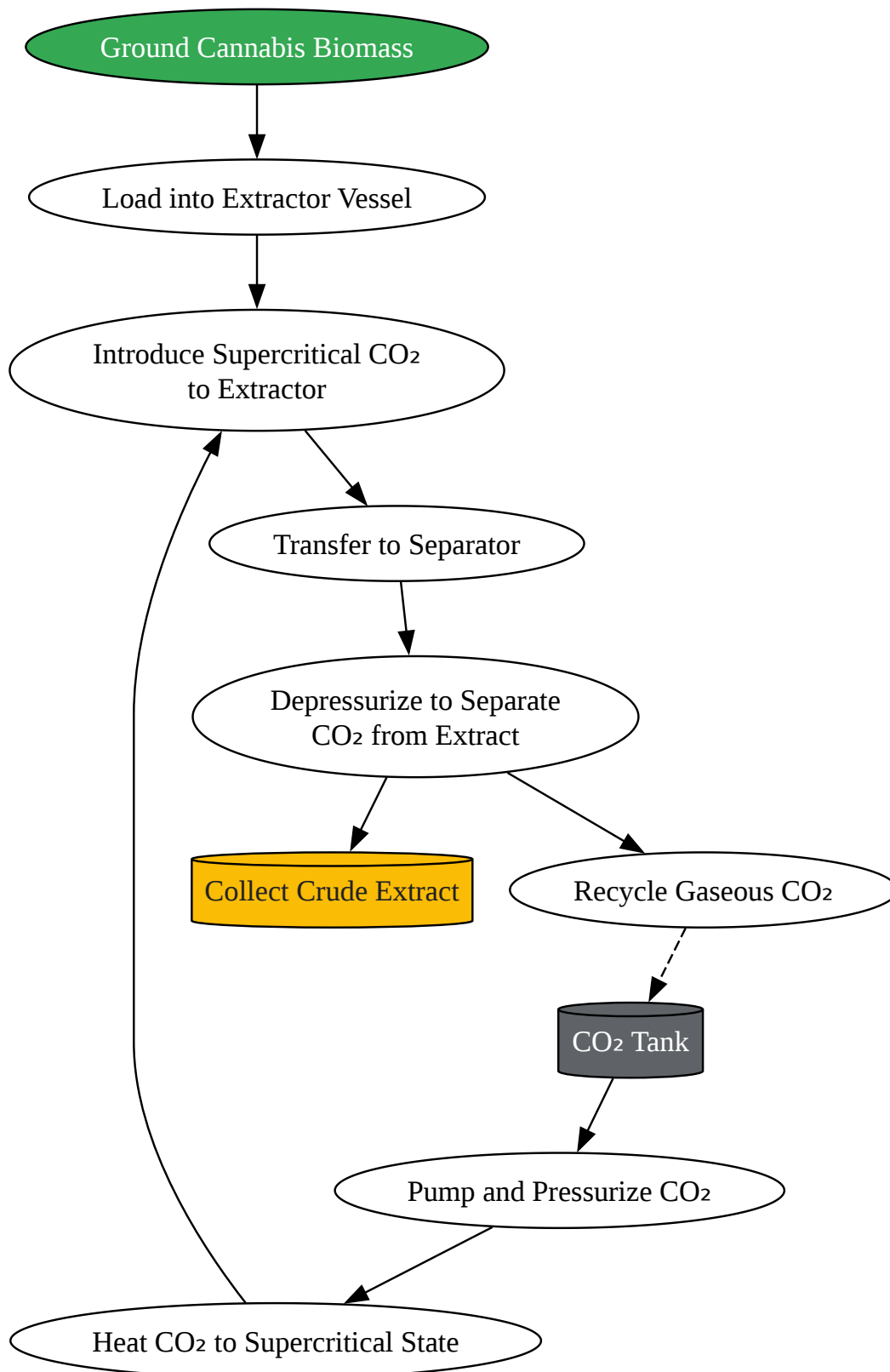
Experimental Workflow Diagrams

General Workflow for CBDV Isolation and Purification



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Supercritical CO₂ Extraction Workflow



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Conclusion

The discovery of **Cannabidivarin** and the ongoing research into its therapeutic properties highlight the importance of developing robust and efficient methods for its isolation and purification. This guide has provided a detailed overview of the key experimental protocols, quantitative data, and mechanistic insights relevant to CBDV. As research in this field continues to advance, the optimization of these techniques will be crucial for facilitating further preclinical and clinical investigations, and for the potential development of CBDV-based therapeutics.

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